molecular formula C12H17N3O B13893873 N-(2-(piperazin-1-yl)phenyl)acetamide

N-(2-(piperazin-1-yl)phenyl)acetamide

Cat. No.: B13893873
M. Wt: 219.28 g/mol
InChI Key: GQOSSOMLRYHEIG-UHFFFAOYSA-N
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Description

N-(2-piperazin-1-ylphenyl)acetamide: is an organic compound that features a piperazine ring attached to a phenyl group through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylphenyl)acetamide typically involves the reaction of 2-chloro-1-(2-chlorophenyl)ethanone with piperazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine ring attacks the carbonyl carbon of the ethanone, leading to the formation of the acetamide linkage .

Industrial Production Methods: In an industrial setting, the production of N-(2-piperazin-1-ylphenyl)acetamide can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the use of solvents such as dimethylformamide or acetonitrile to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(2-piperazin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-piperazin-1-ylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-piperazin-1-ylphenyl)acetamide exerts its effects involves binding to neuronal voltage-sensitive sodium channels. This binding modulates the activity of these channels, leading to the stabilization of neuronal membranes and a reduction in the frequency of seizures. The compound’s interaction with these channels is crucial for its anticonvulsant activity .

Comparison with Similar Compounds

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Comparison: N-(2-piperazin-1-ylphenyl)acetamide is unique due to its specific binding affinity to neuronal voltage-sensitive sodium channels, which distinguishes it from other similar compounds. While other derivatives may exhibit similar anticonvulsant properties, the exact molecular interactions and efficacy can vary significantly .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)

InChI Key

GQOSSOMLRYHEIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCNCC2

Origin of Product

United States

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